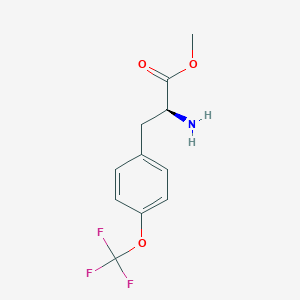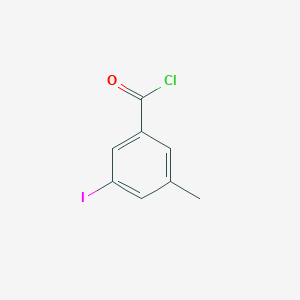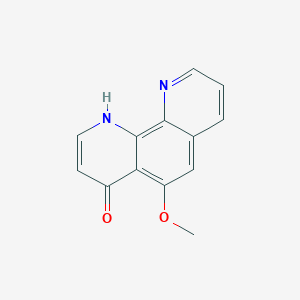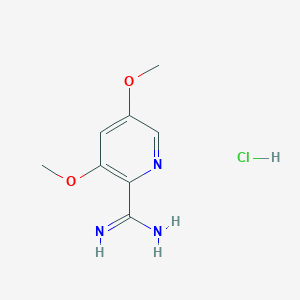![molecular formula C23H19Br B13142630 9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene CAS No. 400607-00-3](/img/structure/B13142630.png)
9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-(4-isopropylphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . This compound, in particular, features a bromine atom at the 9th position and an isopropylphenyl group at the 10th position of the anthracene core, which can significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-isopropylphenyl)anthracene typically involves a Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions generally include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 9-Bromo-10-(4-isopropylphenyl)anthracene are not extensively documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography .
化学反応の分析
Types of Reactions
9-Bromo-10-(4-isopropylphenyl)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted anthracene derivatives .
科学的研究の応用
9-Bromo-10-(4-isopropylphenyl)anthracene has several scientific research applications, including:
Organic Light Emitting Diodes (OLEDs): Due to its photophysical properties, it can be used in the development of OLED materials.
Fluorescent Probes: Its fluorescence makes it suitable for use as a probe in biological imaging.
Photon Upconversion: It can be used in triplet-triplet annihilation photon upconversion systems, which are important for solar energy applications.
Organic Scintillators: The compound can be used in scintillators for detecting ionizing radiation.
作用機序
The mechanism of action of 9-Bromo-10-(4-isopropylphenyl)anthracene largely depends on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various photochemical reactions, such as energy transfer processes in OLEDs or photon upconversion systems . The molecular targets and pathways involved are primarily related to its ability to interact with light and transfer energy efficiently .
類似化合物との比較
Similar Compounds
- 9-Phenyl-10-(4-isopropylphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Bromo-10-(4-isopropylphenyl)anthracene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly useful in applications where specific reactivity or photophysical behavior is desired .
特性
CAS番号 |
400607-00-3 |
|---|---|
分子式 |
C23H19Br |
分子量 |
375.3 g/mol |
IUPAC名 |
9-bromo-10-(4-propan-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H19Br/c1-15(2)16-11-13-17(14-12-16)22-18-7-3-5-9-20(18)23(24)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
InChIキー |
CIJKUMVPXMVZHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)


![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)






